molecular formula C8H5IN2O2 B14000260 7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid CAS No. 573763-72-1

7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid

Cat. No.: B14000260
CAS No.: 573763-72-1
M. Wt: 288.04 g/mol
InChI Key: GYPPKYAYYRQJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, with an iodine atom at the 7th position and a carboxylic acid group at the 4th position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-iodo-1H-pyrazolo[1,5-a]pyridine with a carboxylating agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid can be compared with other similar compounds in the pyrazolopyridine family, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds have a similar structure but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

573763-72-1

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

7-iodopyrazolo[1,5-a]pyridine-4-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-7-2-1-5(8(12)13)6-3-4-10-11(6)7/h1-4H,(H,12,13)

InChI Key

GYPPKYAYYRQJKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CC=NN2C(=C1)I)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.